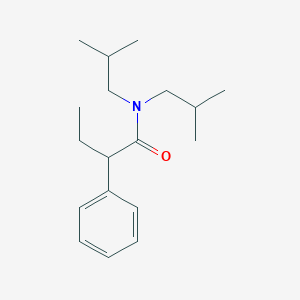![molecular formula C17H15N3O3S2 B263167 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263167.png)
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains sulfur, nitrogen, oxygen, and carbon atoms. This compound has been synthesized using various methods, and it exhibits interesting biochemical and physiological effects.
作用機序
The mechanism of action of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of certain enzymes or pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation (3). It has also been reported to inhibit the growth of cancer cells by inducing apoptosis (4).
Biochemical and Physiological Effects:
This compound exhibits interesting biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the activity of COX-2 (3). It has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells (4). Furthermore, this compound has been reported to exhibit anti-microbial activity against certain bacteria and fungi (5). Additionally, it has been used as a fluorescent probe for the detection of thiols in biological samples (6).
実験室実験の利点と制限
One of the advantages of using 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole in lab experiments is its potential to exhibit interesting biological activities. This compound can be used as a starting material for the synthesis of other bioactive compounds. However, one of the limitations of using this compound in lab experiments is its moderate to low yield during synthesis. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the research on 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules. Furthermore, this compound can be used as a starting material for the synthesis of other bioactive compounds, which can be evaluated for their biological activities. Additionally, further research can be conducted to optimize the synthesis method for this compound to increase the yield.
In conclusion, this compound is a compound with potential applications in scientific research. It has been synthesized using various methods and exhibits interesting biochemical and physiological effects. Further research can be conducted to explore its mechanism of action, potential as a fluorescent probe, and as a starting material for the synthesis of other bioactive compounds.
合成法
The synthesis of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole has been reported in the literature using various methods. One of the methods involves the reaction of 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid with 5-(5-methyl-2-furyl)-1,3,4-oxadiazole-2-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) (1). Another method involves the reaction of 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid with 5-(5-methyl-2-furyl)-1,3,4-oxadiazole-2-thiol in the presence of triethylamine (TEA) and 1,3-dicyclohexylcarbodiimide (DCC) (2). Both methods yield the desired compound with moderate to good yields.
科学的研究の応用
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit interesting biological activities such as anti-inflammatory (3), anti-cancer (4), and anti-microbial (5) activities. It has also been reported to have potential as a fluorescent probe for the detection of thiols in biological samples (6). Furthermore, this compound has been used as a building block for the synthesis of other bioactive compounds (7).
特性
分子式 |
C17H15N3O3S2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15N3O3S2/c1-3-21-11-5-6-12-14(8-11)25-17(18-12)24-9-15-19-20-16(23-15)13-7-4-10(2)22-13/h4-8H,3,9H2,1-2H3 |
InChIキー |
AMRQKIWOFSSEQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(O3)C4=CC=C(O4)C |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(O3)C4=CC=C(O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)


![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)



![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)